molecular formula C27H19ClN6O10S3 B14480229 2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride CAS No. 67906-43-8

2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride

Cat. No.: B14480229
CAS No.: 67906-43-8
M. Wt: 719.1 g/mol
InChI Key: RNFMBNGASKRRRL-UHFFFAOYSA-N
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Description

2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries, including textiles, food, and cosmetics, due to its ability to impart vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves strict monitoring of pH levels, temperature, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving the sulfo groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield aromatic amines, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride involves its interaction with various molecular targets. The compound’s azo groups can form stable complexes with metal ions, which can influence its color properties and reactivity. Additionally, the sulfo groups enhance its solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Ponceau S: Another azo dye with similar applications in staining and coloring.

    C.I. Reactive Blue 230: Used in textile dyeing with similar structural features.

    C.I. Reactive Red 228: Another reactive dye used in the textile industry.

Uniqueness

2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications.

Properties

CAS No.

67906-43-8

Molecular Formula

C27H19ClN6O10S3

Molecular Weight

719.1 g/mol

IUPAC Name

2-methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride

InChI

InChI=1S/C27H18N6O10S3.ClH/c1-43-26-14-25(22-13-18(46(40,41)42)6-8-20(22)27(26)29-28)33-32-24-10-9-23(19-7-5-17(12-21(19)24)45(37,38)39)31-30-15-3-2-4-16(11-15)44(34,35)36;/h2-14H,1H3,(H2-,34,35,36,37,38,39,40,41,42);1H

InChI Key

RNFMBNGASKRRRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O)[N+]#N.[Cl-]

Origin of Product

United States

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